5,5-Difluoropentan-2-one
Overview
Description
5,5-Difluoropentan-2-one: is an organic compound with the molecular formula C5H8F2O . It is a ketone with two fluorine atoms attached to the fifth carbon in the pentanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoropentan-2-one typically involves the fluorination of pentan-2-one. One common method is the use of fluorinating agents such as Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride) .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions often include controlled temperatures and pressures to ensure the selective fluorination of the desired carbon atoms .
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluoropentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of difluorocarboxylic acids.
Reduction: Formation of difluoroalcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,5-Difluoropentan-2-one is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are valuable due to their potential to improve the pharmacokinetic properties of drugs. Fluorine atoms can increase the metabolic stability and membrane permeability of pharmaceutical compounds .
Industry: The compound is also used in the development of agrochemicals and materials science. Its reactivity and stability make it suitable for creating new materials with desirable properties .
Mechanism of Action
The mechanism by which 5,5-Difluoropentan-2-one exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms can form strong hydrogen bonds and influence the electronic properties of the compound, affecting its reactivity and interactions with enzymes and receptors .
Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes involved in metabolic pathways. Its fluorinated structure can inhibit or modify the activity of these enzymes, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 1,1-Difluoropentane
- 2,2-Difluoropentane
- 3,3-Difluoropentane
Comparison: 5,5-Difluoropentan-2-one is unique due to the position of the fluorine atoms and the presence of the ketone group. This structure imparts distinct chemical and physical properties compared to other difluoropentane derivatives. For example, the ketone group in this compound makes it more reactive in nucleophilic addition reactions compared to its alkane counterparts .
Properties
IUPAC Name |
5,5-difluoropentan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c1-4(8)2-3-5(6)7/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIKUJQMKMSQMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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